molecular formula C13H13NO5 B1434167 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1858256-71-9

1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1434167
CAS RN: 1858256-71-9
M. Wt: 263.25 g/mol
InChI Key: LEBXSIOPVBRFHU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a 2,3-dihydro-1,4-benzodioxin moiety and a pyrrolidine ring . The benzodioxin moiety is a bicyclic structure consisting of a benzene ring fused to a 1,4-dioxin ring . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, boiling point, vapor pressure, and solubility, would be determined by its molecular structure .

Scientific Research Applications

Antioxidant Activity

Research has demonstrated the synthesis of novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, showing potent antioxidant activities. These compounds were identified to have higher antioxidant activity than ascorbic acid, indicating their potential as effective antioxidants (Tumosienė et al., 2019).

Anti-inflammatory Activity

Several studies have reported on the synthesis and evaluation of carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit for their anti-inflammatory properties. These compounds have been found to exhibit comparable or superior potency to known anti-inflammatory drugs such as Ibuprofen, highlighting their potential in treating inflammation-related conditions (Vazquez et al., 1996; Vazquez et al., 1997).

Anticonvulsant Activity

Amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid were synthesized and evaluated for their anticonvulsant activities. This research suggests that these compounds may offer new therapeutic options for managing convulsive disorders (Arustamyan et al., 2019).

Nootropic Agents

Synthesis efforts have also been directed towards creating 1,4-disubstituted 2-oxopyrrolidines and related compounds with potential nootropic (cognitive-enhancing) effects. These synthesized compounds have been tested for their ability to improve cognitive functions, indicating their utility as nootropic agents (Valenta et al., 1994).

Enantiospecific Synthesis

The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid are important chiral synthons for the enantiospecific synthesis of therapeutic agents. Research has been focused on the efficient preparation of these enantiomers in optically pure form, employing biocatalysts for their kinetic resolution. This process has significant implications for pharmaceutical manufacturing, especially for drugs requiring high enantiomeric purity (Mishra et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, its mechanism of action would involve interaction with specific biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-5-yl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c15-11-6-8(13(16)17)7-14(11)9-2-1-3-10-12(9)19-5-4-18-10/h1-3,8H,4-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBXSIOPVBRFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)N3CC(CC3=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-5-oxopyrrolidine-3-carboxylic acid
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1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-5-oxopyrrolidine-3-carboxylic acid
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1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-5-oxopyrrolidine-3-carboxylic acid
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1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-5-oxopyrrolidine-3-carboxylic acid
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1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-5-oxopyrrolidine-3-carboxylic acid

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